molecular formula C16H17N3O4S B2633851 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide CAS No. 2034544-56-2

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide

Cat. No.: B2633851
CAS No.: 2034544-56-2
M. Wt: 347.39
InChI Key: CITWGPRSPOIXEW-UHFFFAOYSA-N
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Description

Overview of N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl)-3-methoxybenzamide

The compound features a bicyclic benzo[c]thiadiazole system with two methyl groups at the 1- and 3-positions and a sulfone group at the 2-position (Figure 1). The 5-position is substituted with an amide-linked 3-methoxybenzamide group. Key physicochemical properties include:

Property Value
Molecular formula C₁₇H₁₆N₃O₄S
Molecular weight 366.39 g/mol
Key functional groups Benzothiadiazole, sulfone, amide, methoxy

The sulfone group introduces strong electron-withdrawing effects, potentially modulating the compound's electronic distribution and reactivity. The methoxy group on the benzamide ring contributes to lipophilicity (logP ≈ 2.8), balancing aqueous solubility and membrane permeability.

Historical Context of Benzothiadiazole Research

Benzothiadiazoles emerged as pharmacophores in the 1980s, with milestones including:

Year Development Reference
1985 First report of benzothiadiazole antimicrobial activity
2002 FDA approval of riluzole for ALS treatment
2015 Discovery of BLZ945 as CSF-1R kinase inhibitor
2022 Benzothiadiazole-based PPARα antagonists

The structural evolution from simple benzothiadiazoles to complex derivatives like N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl)-3-methoxybenzamide reflects efforts to optimize target selectivity and pharmacokinetic profiles.

Significance in Scientific Literature

This compound intersects three research domains:

  • Heterocyclic Chemistry : The benzo[c]thiadiazole core exemplifies strategies for stabilizing electron-deficient aromatic systems.
  • Medicinal Chemistry : Methoxybenzamide derivatives demonstrate enhanced blood-brain barrier penetration compared to non-substituted analogs.
  • Drug Discovery : Benzothiadiazoles show promise as kinase inhibitors and antiproliferative agents, with derivative 4l from recent studies exhibiting IC₅₀ values <1 μM in pancreatic cancer models.

Research Objectives and Scope

Current priorities for N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl)-3-methoxybenzamide include:

  • Elucidating synthetic pathways for scale-up production
  • Characterizing solid-state stability via thermal analysis (TGA/DTA)
  • Profiling in vitro activity against cancer cell lines
  • Computational target prediction using molecular docking

Ongoing studies aim to establish structure-activity relationships (SAR) by varying methoxy positioning and exploring substituent effects on the benzamide ring.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-18-14-8-7-12(10-15(14)19(2)24(18,21)22)17-16(20)11-5-4-6-13(9-11)23-3/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITWGPRSPOIXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide bond formation reaction, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis
Compound Name/ID Core Structure Key Functional Groups
Target Compound Benzo[c][1,2,5]thiadiazole Sulfonamide (dioxido), methoxybenzamide
Compound 9c () Benzoimidazole-triazole-thiazole Bromophenyl-thiazole, triazole-acetamide
N-((1-benzyltriazolyl)methyl) derivatives () Benzo[d]thiazole-triazole Nitrobenzamide, methoxybenzo[d]thiazole
Compound from Thiazol-2-yl Nitrobenzofuran, carbohydrazide

Key Observations :

  • Sulfonamide vs. Amide/Thiazole : The target’s sulfonamide group (high polarity) contrasts with the acetamide or carbohydrazide groups in analogs (moderate polarity), suggesting differences in solubility and membrane permeability .
  • Aromatic Substitution : The methoxy group on the benzamide in the target compound may enhance π-π stacking compared to bromophenyl (9c) or nitro () substituents, which prioritize steric or electronic effects .

Key Observations :

  • The target compound’s synthesis likely requires specialized oxidation steps for sulfonamide formation, whereas analogs (e.g., ) rely on modular click chemistry, enabling rapid diversification .

Key Observations :

  • The target’s sulfonamide group may confer selectivity for metalloenzymes, contrasting with the antimicrobial nitrobenzamide derivatives in .

Physicochemical Properties (Theoretical Comparison)

Property Target Compound Compound 9c () Derivatives
LogP (Predicted) ~2.1 (moderate polarity) ~3.5 (lipophilic) ~2.8 (moderate)
Solubility (aq.) High (sulfonamide enhances) Low (bromophenyl) Moderate (nitro group)
Metabolic Stability Stable (methoxy reduces oxidation) Vulnerable (triazole) Variable (benzyl group)

Key Observations :

  • The target compound’s sulfonamide and methoxy groups likely improve aqueous solubility and stability compared to bromophenyl (9c) or nitro-containing analogs .

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13H17N3O3S
Molecular Weight 295.36 g/mol
CAS Number 2034544-31-3

While the precise mechanism of action for this compound is not fully elucidated, compounds with similar structures often exhibit:

  • Inhibition of Carbonic Anhydrases (CAs) : This compound may act as an inhibitor of various isoforms of carbonic anhydrases, which play critical roles in tumor microenvironments and can affect pH levels within tumors .
  • Antiproliferative Effects : It has shown potential to inhibit the proliferation of cancer cell lines under both normoxic and hypoxic conditions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Viability Studies : In vitro studies have demonstrated that this compound can reduce cell viability in various human cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (bone cancer) under controlled conditions. The compound's efficacy is often compared to established chemotherapeutic agents .

Antimicrobial Properties

Compounds structurally related to this compound have also shown antimicrobial activity. For example:

  • Selectivity Against Bacterial Strains : Some derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as E. faecalis and S. aureus, with minimal inhibitory concentrations (MICs) ranging from 8 µM to 32 µM .

Case Studies

Several studies highlight the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their inhibitory effects on carbonic anhydrases II, IX, and XII. The results indicated that modifications to the structure could enhance biological activity significantly .
  • Antiproliferative Activity : Another study reported that methoxy-substituted derivatives showed promising antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range (e.g., IC50 = 2.2–4.4 µM) for some derivatives .

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